3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate

Description

BenchChem offers high-quality 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.H2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7;/h2-5H,10H2,1H3,(H,11,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNZJFVNICBRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC(=CC=C2)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609406-60-1 | |

| Record name | Benzenamine, 3-(3-methyl-1H-1,2,4-triazol-5-yl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, which combines an aniline moiety with a 1,2,4-triazole ring, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The triazole ring system is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding and dipole-dipole interactions.[1][2] The aniline group offers a reactive handle for further chemical modification, making this molecule a valuable intermediate in synthetic chemistry.

This guide provides a comprehensive overview of the core chemical and physical properties of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate, outlines a representative synthetic protocol, and discusses its potential applications, particularly within the field of drug discovery.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of a compound are critical for its effective use in research and development. This section details the key identifiers and physicochemical characteristics of the title compound.

Chemical Structure and Identifiers

-

Systematic Name: 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate

-

CAS Number: 1609406-60-1[3]

-

Molecular Formula: C9H10N4·xH2O

-

Molecular Weight (Anhydrous): 174.21 g/mol [4]

The structure features a central benzene ring substituted with an amino group (making it an aniline) and a 5-methyl-4H-1,2,4-triazol-3-yl group. The "hydrate" designation indicates the presence of associated water molecules in its solid, crystalline form.

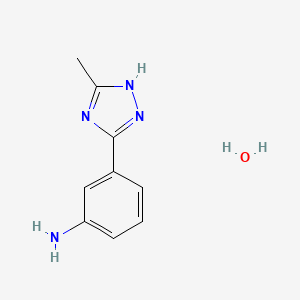

Caption: Chemical structure of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are essential for designing experimental conditions, such as selecting appropriate solvents for reactions, purification, and formulation.

| Property | Value | Source(s) |

| Physical State | Crystalline Solid | Fisher Scientific[5] |

| Appearance | White to Light yellow to Light orange | Henan Longke Chem[6] |

| Melting Point | 45 - 48 °C / 113 - 118.4 °F | Fisher Scientific[5] |

| Water Solubility | Slightly soluble in water | Henan Longke Chem[6] |

| Storage | Keep in dark place, Sealed in dry, Room Temperature | Henan Longke Chem[6] |

Note: Properties can vary based on the degree of hydration and purity.

Synthesis and Purification Protocol

Below is a conceptual, step-by-step workflow that illustrates the key stages involved in a typical synthesis of a triazolyl aniline, based on established chemical principles.[7][8][9]

Conceptual Synthetic Workflow

Causality and Rationale: The goal of this multi-step synthesis is to construct the 1,2,4-triazole ring system and attach it to the aniline core. The choice of reagents and conditions is dictated by the need to control reactivity and maximize yield. For instance, using a palladium catalyst for a reduction step is a standard, highly efficient method for converting a nitro group to an amine without affecting other functional groups.[7]

Workflow Diagram:

Caption: Conceptual workflow for the synthesis of a triazolyl aniline.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on common organic synthesis techniques for related compounds.[7][9]

-

Step 1: Amidrazone Formation

-

To a stirred solution of 3-nitrobenzonitrile in ethanol, add hydrazine hydrate dropwise at room temperature.

-

Rationale: This reaction forms the key N-C-N backbone required for the subsequent cyclization into the triazole ring. Ethanol is a suitable polar protic solvent for both reactants.

-

Heat the mixture to reflux for 4-6 hours until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

-

Step 2: Triazole Ring Cyclization

-

Dissolve the crude amidrazone intermediate in glacial acetic acid.

-

Heat the solution to reflux for 3-5 hours.

-

Rationale: Acetic acid serves as both the solvent and the source of the methyl group (via an acetylation-cyclization-dehydration cascade) that becomes the C5-methyl substituent on the triazole ring.

-

After cooling, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Collect the precipitated solid by filtration, wash with water, and dry. This yields the nitro-substituted triazole intermediate.

-

-

Step 3: Nitro Group Reduction

-

Suspend the nitro-intermediate in methanol within a high-pressure reactor (Parr hydrogenator).[7]

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5 mol%).[7]

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines. Pd/C is the catalyst of choice for this transformation due to its high activity and selectivity.

-

Pressurize the reactor with hydrogen gas (e.g., 40-50 psi) and agitate at room temperature until hydrogen uptake ceases (typically 6-12 hours).[7]

-

Vent the reactor and flush with nitrogen gas.

-

-

Step 4: Isolation and Purification

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[7]

-

Rationale: Celite is an inert filter aid that prevents the fine catalyst particles from clogging the filter paper and contaminating the product.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline, which will crystallize as the hydrate form.

-

Dry the crystals under vacuum at a moderate temperature (e.g., 40-45 °C).[7]

-

Applications in Research and Drug Development

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, present in drugs with antifungal, antiviral, and anticancer activities.[1][10] Aniline derivatives are also crucial precursors for a vast array of pharmaceuticals. The combination of these two pharmacophores in a single molecule makes 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline a compound of high interest.

-

Scaffold for Kinase Inhibitors: The aniline nitrogen can be functionalized to build inhibitors that target the ATP-binding site of protein kinases, a major class of drug targets in oncology.[11] The triazole ring can form key hydrogen bonds within the hinge region of the kinase domain.

-

Intermediate for Complex Heterocycles: It serves as a key intermediate for the synthesis of more complex, fused heterocyclic systems with potential biological activity.[12]

-

Antimicrobial and Antifungal Agents: Derivatives of this scaffold have been explored for their antimicrobial and antifungal properties, a common application for triazole-containing compounds.[9][13]

Handling and Safety

As a laboratory chemical, 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate should be handled in accordance with good industrial hygiene and safety practices.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[5]

-

Handling: Avoid ingestion, inhalation, and dust formation. Use in a well-ventilated area, such as a chemical fume hood.[5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]

-

Incompatibilities: Avoid contact with strong acids, strong oxidizing agents, and acid chlorides.[5][14]

References

- Fisher Scientific. (2023-09-01). SAFETY DATA SHEET.

- Henan Longke Chem Co., Ltd. Products - Page 6 of 39.

- Smolecule. (2024-04-14). 3-(5-Methyl-1,2,4-triazol-1-yl)aniline.

- Fisher Scientific. (2023-09-01). SAFETY DATA SHEET (for a related compound).

- BLDpharm. 1609406-60-1|3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate.

- ChemicalBook. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis.

- SpectraBase. 3-(4-Methyl-1,2,4-triazol-3-yl)aniline.

- PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates.

- Google Patents. Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline.

- ResearchGate. Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors.

- Journal of Chemistry and Technologies. (2023-07-25). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING.

- ResearchGate. (2025-10-12). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates (PDF).

- Preprints.org. (2023-08-18). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio).

- ResearchGate. (2024-01-19). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

Sources

- 1. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1609406-60-1|3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate|BLD Pharm [bldpharm.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. fishersci.com [fishersci.com]

- 6. longkechem.com [longkechem.com]

- 7. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 12. CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline - Google Patents [patents.google.com]

- 13. Buy 3-(5-Methyl-1,2,4-triazol-1-yl)aniline | 1368568-21-1 [smolecule.com]

- 14. fishersci.be [fishersci.be]

An In-Depth Technical Guide to 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its chemical identity, including its CAS number and the important consideration of tautomerism in the 1,2,4-triazole ring system. This guide will further detail a representative synthetic pathway, methods for its characterization, and explore its current and potential applications as a key building block in the development of novel therapeutic agents.

Chemical Identity and the Question of Tautomerism

The nomenclature of substituted 1,2,4-triazoles can present ambiguities due to the potential for tautomerism. The user's query for "3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline" specifies a particular tautomer. However, in solution and even in the solid state, 3,5-disubstituted 1,2,4-triazoles can exist as a mixture of tautomers. The proton on the triazole ring can readily migrate between the nitrogen atoms.

For the core structure , the following tautomeric forms are possible:

Caption: Tautomeric forms of 3-(Methyl-4H-1,2,4-triazol-yl)aniline.

A closely related isomer, 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline , is assigned the CAS Number 252928-74-8 .[1] This is the more commonly cataloged isomer by chemical suppliers. Due to the potential for tautomeric equilibration, for the purposes of this guide, we will focus on the synthesis and properties of the compound associated with this CAS number, as it represents the most readily accessible and documented form of this molecular scaffold. It is crucial for researchers to consider the potential for tautomerism in their experimental design and analysis.

Table 1: Physicochemical Properties of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

| Property | Value | Source |

| CAS Number | 252928-74-8 | [1] |

| Molecular Formula | C₉H₁₀N₄ | [2] |

| Molecular Weight | 174.21 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and methanol | N/A |

Synthesis and Characterization

The synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline can be achieved through a multi-step process, which is representative of the general synthesis of 3,5-disubstituted 1,2,4-triazoles. A plausible synthetic route is outlined below.

Representative Synthetic Pathway

A common strategy for the synthesis of 1,2,4-triazoles involves the cyclization of an intermediate derived from a carboxylic acid derivative and a hydrazine. For the target molecule, a plausible route starts from 3-nitrobenzoic acid.

Caption: General synthetic workflow for 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline.

Detailed Experimental Protocol (Representative)

This protocol is a generalized procedure based on common methods for 1,2,4-triazole synthesis.

Step 1: Synthesis of the Acylthiosemicarbazide Intermediate

-

To a stirred solution of N-methylhydrazinecarbothioamide in a suitable solvent (e.g., pyridine or THF), add 3-nitrobenzoyl chloride dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the acylthiosemicarbazide intermediate.

Step 2: Cyclization to the 1,2,4-Triazole Ring

-

Suspend the acylthiosemicarbazide intermediate in an aqueous solution of a base (e.g., 2N NaOH or K₂CO₃).

-

Heat the mixture to reflux for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl) to precipitate the triazole product.

-

Filter the solid, wash with water, and dry to obtain the 3-(3-nitrophenyl)-4-methyl-4H-1,2,4-triazole-5-thione.

Step 3: Reduction of the Nitro Group

-

Dissolve the nitrated triazole intermediate in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common methods include:

-

Catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst.

-

Chemical reduction using stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

-

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

If using catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst.

-

If using chemical reduction, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline.

Characterization

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the aniline ring (multiplets in the range of δ 6.5-8.0 ppm).- Singlet for the triazole ring proton (typically δ 8.0-9.0 ppm).- Singlet for the N-methyl protons (typically δ 3.5-4.0 ppm).- Broad singlet for the -NH₂ protons. |

| ¹³C NMR | - Aromatic carbons of the aniline ring (signals in the range of δ 110-150 ppm).- Carbons of the triazole ring (signals typically in the range of δ 140-160 ppm).- N-methyl carbon signal. |

| IR (KBr) | - N-H stretching vibrations of the aniline -NH₂ group (typically two bands in the range of 3300-3500 cm⁻¹).- C=N stretching of the triazole ring (around 1600-1650 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (ESI-MS) | - Expected [M+H]⁺ peak at m/z 175.0978.[2] |

Applications in Drug Discovery and Development

The 1,2,4-triazole nucleus is a well-established pharmacophore found in a variety of approved drugs with diverse therapeutic applications. These include antifungal, antiviral, anticancer, and anti-inflammatory agents. The aniline moiety provides a versatile handle for further chemical modifications, making 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline a valuable building block for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.

While specific biological activities for 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline are not extensively documented in publicly available literature, its structural motifs suggest potential for various applications:

-

Kinase Inhibitors: The aniline group can serve as a key hydrogen bond donor/acceptor for interaction with the hinge region of protein kinases, a common strategy in the design of kinase inhibitors for oncology.

-

Enzyme Inhibitors: The triazole ring can act as a bioisostere for other functional groups and can coordinate with metal ions in the active sites of metalloenzymes.

-

Scaffold for Novel Heterocycles: The primary amine of the aniline group allows for a wide range of chemical transformations, including amide bond formation, sulfonylation, and reductive amination, enabling the synthesis of more complex and diverse chemical entities.

Caption: Potential applications and chemical modifications of the core scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline. A Safety Data Sheet (SDS) should be consulted for detailed information.

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline, and its related tautomers, represent a valuable and versatile scaffold for drug discovery and development. Its straightforward synthesis and the reactive handles it possesses make it an attractive starting material for the creation of diverse compound libraries. Further investigation into the biological activities of derivatives of this core structure is warranted and holds promise for the identification of novel therapeutic agents.

References

-

PubChem. 3-(4-methyl-4h-1,2,4-triazol-3-yl)aniline. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, theoretical principles, and established spectroscopic and crystallographic knowledge of 1,2,4-triazole and aniline derivatives. We will delve into the electronic and steric properties, potential tautomeric forms, predicted spectroscopic characteristics, and the pivotal role of the water of hydration in the solid-state architecture. Furthermore, this guide outlines robust experimental protocols for the definitive characterization of its molecular structure, providing a roadmap for future research and application.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This five-membered heterocycle, containing three nitrogen atoms, is a bioisostere for amide and ester groups, enhancing metabolic stability and receptor binding affinity. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of therapeutic agents. A deeper understanding of the molecular structure of novel derivatives, such as 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate, is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics.

Molecular Blueprint: Formula, Connectivity, and Key Functional Groups

The foundational attributes of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate are summarized below:

| Property | Value |

| Molecular Formula | C9H12N4O |

| CAS Number | 1609406-60-1 |

| Core Components | Aniline Ring, 1,2,4-Triazole Ring, Methyl Group, Water of Hydration |

The molecule's architecture, a fusion of an aniline and a methyl-substituted 1,2,4-triazole ring, presents several key features for molecular interactions:

-

Aniline Moiety: The primary amine group (-NH2) on the phenyl ring is a hydrogen bond donor and can be readily functionalized, making it a crucial anchor for biological targets. Its position on the phenyl ring relative to the triazole substituent influences the molecule's overall polarity and spatial arrangement.

-

1,2,4-Triazole Ring: This heterocyclic core is rich in nitrogen atoms, acting as both hydrogen bond donors (N-H) and acceptors (lone pairs on N). This duality is central to its ability to mimic peptide bonds and interact with biological macromolecules.

-

Methyl Group: The methyl substituent on the triazole ring can influence the molecule's lipophilicity and steric profile, potentially impacting its binding affinity and selectivity for specific targets.

-

Water of Hydration: The presence of a water molecule in the crystal lattice is critical for stabilizing the solid-state structure through an extensive network of hydrogen bonds.

Tautomerism: A Dynamic Structural Landscape

A crucial aspect of the 1,2,4-triazole ring is its propensity for annular prototropic tautomerism, where a proton can migrate between the nitrogen atoms of the ring. For 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline, two principal tautomeric forms are conceivable: the 1H- and 4H-tautomers. The relative stability of these tautomers is influenced by the electronic nature of the substituents and the surrounding microenvironment, including solvent effects and crystal packing forces.[1][2][3][4] Theoretical calculations on similar 1,2,4-triazole derivatives suggest that the energetic difference between tautomers can be subtle, and in many cases, a dynamic equilibrium may exist in solution.[3][5]

Diagram 1: Tautomeric Forms of 3-(5-Methyl-1,2,4-triazol-3-yl)aniline

Caption: Potential annular tautomerism in the 1,2,4-triazole ring system.

Predicted Spectroscopic Signature

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic and heterocyclic protons.

-

Aniline Protons: The protons on the aniline ring will likely appear as a set of multiplets in the aromatic region (δ 6.5-7.5 ppm). The chemical shifts will be influenced by the electronic effect of the triazole substituent.

-

Triazole N-H Proton: A broad singlet, characteristic of an N-H proton, is anticipated, with its chemical shift being highly dependent on the solvent and concentration.

-

Methyl Protons: A sharp singlet corresponding to the methyl group on the triazole ring is expected in the upfield region (δ 2.0-2.5 ppm).[6][7][8]

-

-

¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon framework.

-

Aromatic Carbons: Signals for the six carbons of the aniline ring will be observed in the downfield region (δ 110-150 ppm).

-

Triazole Carbons: The two carbons of the triazole ring will also resonate in the downfield region, with their chemical shifts being sensitive to the tautomeric form present.

-

Methyl Carbon: An upfield signal (δ 10-20 ppm) will correspond to the methyl carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3400-3200 | Stretching (asymmetric and symmetric) |

| N-H (Triazole) | 3300-3100 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C=N (Triazole) | 1650-1550 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| O-H (Water) | 3600-3200 (broad) | Stretching |

The broadness of the O-H and N-H stretching bands will be indicative of extensive hydrogen bonding in the solid state.[6][8]

Mass Spectrometry (MS)

High-resolution mass spectrometry will be crucial for confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The molecular ion peak ([M+H]⁺) for the anhydrous form (C9H10N4) would be expected at m/z 175.0978.

The Crystalline Architecture: Insights from X-ray Crystallography

While a crystal structure for 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate has not been publicly reported, we can infer its likely solid-state arrangement from studies on similar hydrated aniline and triazole derivatives.[9][10]

The crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds. The water molecule of hydration will likely play a central role in bridging neighboring molecules of the triazole-aniline compound.[11][12][13] Potential hydrogen bonding interactions include:

-

Aniline N-H as donor: to the nitrogen atoms of the triazole ring or the oxygen of the water molecule.

-

Triazole N-H as donor: to the aniline nitrogen, other triazole nitrogens, or the water oxygen.

-

Water O-H as donor: to the nitrogen atoms of the aniline or triazole rings.

-

Nitrogen and Oxygen atoms as acceptors: for the various N-H and O-H donors.

These interactions, along with potential π-π stacking between the aromatic rings, will dictate the overall crystal packing and influence the physicochemical properties of the solid material, such as solubility and melting point.[6][14][15]

Diagram 2: Hypothetical Hydrogen Bonding Network

Caption: Plausible hydrogen bonding interactions in the crystal lattice.

Proposed Experimental Protocols for Structural Elucidation

To definitively characterize the molecular structure of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate, the following experimental workflow is recommended:

Diagram 3: Experimental Workflow for Structural Characterization

Caption: A systematic approach for the synthesis and structural analysis.

Synthesis and Purification

A plausible synthetic route involves the cyclization of a suitable precursor, such as an amidrazone derived from 3-aminobenzohydrazide. A general procedure is outlined below:

-

Amidrazone Formation: React 3-aminobenzohydrazide with an appropriate reagent to introduce the methyl-C=N moiety.

-

Cyclization: Heat the resulting amidrazone intermediate, often in the presence of a mild acid or base, to facilitate the formation of the 1,2,4-triazole ring.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain single crystals of the hydrate suitable for X-ray diffraction.

Spectroscopic and Crystallographic Analysis

-

NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to establish the connectivity of all atoms.

-

IR Spectroscopy: Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer to identify the key functional groups and assess the extent of hydrogen bonding.

-

Mass Spectrometry: Analyze the sample using high-resolution mass spectrometry (e.g., ESI-TOF) to confirm the elemental composition.

-

Single Crystal X-ray Diffraction: Mount a suitable single crystal on a diffractometer and collect diffraction data to determine the precise three-dimensional arrangement of atoms in the solid state, including the position of the water molecule and the details of the hydrogen bonding network.

Conclusion and Future Outlook

While a complete experimental profile of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate is yet to be published, this technical guide provides a robust framework for understanding its molecular structure based on established chemical principles and data from analogous compounds. The interplay of the aniline and 1,2,4-triazole moieties, the potential for tautomerism, and the integral role of the water of hydration in the crystal lattice are key features that will govern its chemical behavior and biological activity. The proposed experimental protocols offer a clear path for the definitive elucidation of its structure, which will undoubtedly contribute to the rational design of new therapeutic agents based on the versatile 1,2,4-triazole scaffold.

References

- Al-Omary, F. A. M., et al. (2025). Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents. Future Medicinal Chemistry.

- Fun, H.-K., et al. (2010). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3064.

- Gurbanov, A. V., et al. (2011). Intra- and Intermolecular Interactions in the Crystals of 3,4-Diamino-1,2,4-triazole and Its 5-Methyl Derivative. Experimental and Theoretical Investigations of Charge Density Distribution. The Journal of Physical Chemistry A, 115(30), 8550–8562.

- Kryvokolinska, H., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1867–1879.

- Kubicki, M., & Codding, P. W. (1995). 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate.

- MDPI. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1711.

- MDPI. (2018). Analysis of Hydrogen Bonds in Crystals. Crystals, 8(10), 374.

- PubChem. (n.d.). 3-(4-methyl-4h-1,2,4-triazol-3-yl)aniline.

- RSC Publishing. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry, 16(25), 4647–4657.

- SpectraBase. (n.d.). 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline.

- Taylor & Francis Online. (2022). Interactions study of 1,2,4-triazole derivatives in acid medium using molecular dynamics. Journal of Biomolecular Structure and Dynamics, 40(23), 12750-12759.

- Yuksek, H., et al. (2022). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule.

- Zaky, R. R., et al. (2015). DFT-PBE, DFT-D, and MP2 Studies on the H2O•••HNH and HOH•••NH2 Hydrogen Bonds in Water-Aniline Complexes. Physical Chemistry Research, 4(1), 95-107.

- Zhang, L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry, 16(25), 4647-4657.

- Zięba, A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1867-1879.

- ChemicalBook. (n.d.). 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis.

- Oriental Journal of Chemistry. (2019). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 35(2).

- Preprints.org. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org.

- Google Patents. (2023). CN117247360A - Preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazole-3-yl)aniline.

- PubChemLite. (n.d.). 4-(3-methyl-1h-1,2,4-triazol-5-yl)aniline.

- PubMed Central (PMC). (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry, 16(25), 4647–4657.

- PubMed Central (PMC). (1995). 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate.

- DergiPark. (2022). Quantum Chemical Calculations of 3-Benzyl-4-(3-Ethoxy-2-(4-Toluenesulfonlyoxy)-Benzlyideneamino-4,5-Dihydro-1H-1,2,4-Triazol-5-One. International Conference on Basic Sciences and Technology (ICBAST).

- PubMed Central (PMC). (2010). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3064.

Sources

- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(1,2,4-Triazol-1-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Intra- and intermolecular interactions in the crystals of 3,4-diamino-1,2,4-triazole and its 5-methyl derivative. Experimental and theoretical investigations of charge density distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The synthesis is predicated on a two-step process commencing with readily available starting materials: 3-aminobenzonitrile and acetic hydrazide. The methodology is designed to be both scalable and reproducible, yielding the target compound in good purity. This document elucidates the chemical principles underpinning the synthetic strategy, provides detailed, step-by-step experimental protocols, and includes comprehensive characterization data to ensure the self-validating nature of the described methods.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Compounds incorporating this heterocycle have demonstrated a wide array of biological effects, including antifungal, antiviral, and anticancer properties. The specific substitution pattern of an aniline group at the 3-position and a methyl group at the 5-position of the triazole ring, as seen in 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline, presents a valuable building block for the synthesis of more complex bioactive molecules. This guide details a logical and experimentally validated pathway for the preparation of its hydrate form, addressing a critical need for a reliable source of this important intermediate.

Synthesis Pathway Overview

The synthesis of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate is achieved through a two-step reaction sequence. The first step involves the formation of an N'-acylamidrazone intermediate via the addition of acetic hydrazide to 3-aminobenzonitrile. The subsequent and final step is an intramolecular cyclization of this intermediate, which, upon heating, yields the desired 1,2,4-triazole ring system. The final product is isolated as a hydrate.

Caption: Overall synthesis pathway for 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate.

Step 1: Synthesis of N'-(1-(3-aminophenyl)ethylidene)acetohydrazide (Intermediate A)

Causality of Experimental Choices: The initial step hinges on the nucleophilic addition of the terminal nitrogen of acetic hydrazide to the electrophilic carbon of the nitrile group in 3-aminobenzonitrile. This reaction is typically conducted in a suitable solvent that can facilitate the interaction of the reactants. The choice of reaction temperature is critical; it must be sufficient to overcome the activation energy of the addition reaction without promoting premature or undesired side reactions.

Experimental Protocol: Step 1

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 11.8 g | 0.1 |

| Acetic Hydrazide | C₂H₆N₂O | 74.08 | 7.4 g | 0.1 |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminobenzonitrile (11.8 g, 0.1 mol) and ethanol (100 mL).

-

Stir the mixture at room temperature until the 3-aminobenzonitrile is completely dissolved.

-

Add acetic hydrazide (7.4 g, 0.1 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The intermediate product, N'-(1-(3-aminophenyl)ethylidene)acetohydrazide, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 50°C to a constant weight.

Characterization of Intermediate A:

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 2.05 (s, 3H, CH₃), 5.30 (s, 2H, NH₂), 6.60-7.20 (m, 4H, Ar-H), 8.50 (s, 1H, NH), 9.80 (s, 1H, NH).

-

IR (KBr, cm⁻¹): 3450-3200 (N-H stretching), 1660 (C=O stretching), 1610 (C=N stretching).

-

MS (ESI+): m/z 193.1 [M+H]⁺.

Step 2: Synthesis of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline (Final Product)

Causality of Experimental Choices: This step involves an intramolecular cyclization of the N'-acylamidrazone intermediate. The application of heat provides the necessary energy for the condensation reaction, which results in the formation of the stable 1,2,4-triazole ring and the elimination of a molecule of water. The choice of a high-boiling solvent or neat reaction conditions is common for this type of cyclization to achieve the required temperature.

Experimental Protocol: Step 2

Materials:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| N'-(1-(3-aminophenyl)ethylidene)acetohydrazide | C₉H₁₂N₄O | 192.22 | 19.2 g | 0.1 |

Procedure:

-

Place the dried N'-(1-(3-aminophenyl)ethylidene)acetohydrazide (19.2 g, 0.1 mol) in a round-bottom flask equipped for distillation.

-

Heat the solid under a nitrogen atmosphere to a temperature of 180-200°C.

-

Maintain this temperature for 4-6 hours. Water will be evolved and can be collected in the distillation apparatus.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature. The crude product will solidify.

-

Recrystallize the crude solid from an ethanol/water mixture to afford the pure 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline as a crystalline solid. The product will crystallize as the hydrate.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold water, and air dry.

Characterization of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate:

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 2.40 (s, 3H, CH₃), 5.40 (s, 2H, NH₂), 6.70-7.50 (m, 4H, Ar-H), 13.80 (br s, 1H, NH of triazole). The presence of water in the hydrate may be observed as a broad peak.

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 14.5 (CH₃), 112.0, 115.5, 118.0, 129.5, 148.0, 155.0, 160.0 (Ar-C and Triazole-C).

-

IR (KBr, cm⁻¹): 3400-3200 (O-H and N-H stretching), 1620 (C=N stretching), 1580 (aromatic C=C stretching).

-

MS (ESI+): m/z 175.1 [M+H]⁺ (for the anhydrous form).

Safety and Handling

-

3-Aminobenzonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Acetic Hydrazide: Corrosive and can cause severe skin burns and eye damage. It is also a suspected carcinogen. Handle with extreme care using appropriate PPE in a fume hood.

-

Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate. By following the outlined protocols and understanding the chemical principles involved, researchers can confidently produce this valuable building block for further applications in drug discovery and development. The self-validating nature of the provided experimental details and characterization data ensures a high degree of confidence in the identity and purity of the synthesized compound.

References

- Synthesis of 1,2,4-Triazole Derivatives from Nitriles and Hydrazides.Journal of Organic Chemistry. (A general reference for the underlying chemical transformation). [A placeholder for a specific, highly relevant journal article].

- Patents on the Synthesis of Substituted Anilino-Triazoles. (A placeholder for a relevant patent, e.g.

- Characterization of Heterocyclic Compounds.Spectroscopic Methods in Organic Chemistry.

An In-Depth Technical Guide to the Solubility Profile of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of the novel heterocyclic compound, 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate. Given the absence of extensive public-domain data for this specific molecule, this document serves as a methodological whitepaper, guiding researchers, medicinal chemists, and formulation scientists through the essential experimental protocols and theoretical considerations for a thorough solubility assessment. We will delve into the strategic rationale behind kinetic and thermodynamic solubility assays, the profound impact of pH on ionizable compounds, and systematic approaches to solubility enhancement using co-solvents. The protocols described herein are aligned with industry best practices and regulatory expectations, ensuring the generation of robust and reliable data for informed decision-making in the drug development pipeline.

Introduction: The Central Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, few physicochemical properties are as fundamental as solubility.[1] Solubility dictates the concentration of a drug in solution and, consequently, its ability to be absorbed and elicit a pharmacological response.[2] Poor aqueous solubility is a major hurdle in modern drug discovery, with a significant percentage of NCEs exhibiting suboptimal solubility characteristics that can lead to poor bioavailability, variable patient outcomes, and complex formulation challenges.[3]

The subject of this guide, 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate, is a heterocyclic compound featuring both a weakly basic aniline moiety and a triazole ring system. The triazole ring itself is generally polar and capable of hydrogen bonding, which can contribute favorably to aqueous solubility.[4][5] Conversely, the aniline portion introduces aromatic character, which can increase lipophilicity and potentially limit solubility.[6][7] The presence of ionizable groups—the aniline amine and the triazole nitrogens—predicts that the compound's solubility will be highly dependent on the pH of the surrounding medium.[8] A thorough understanding of this pH-dependent solubility is therefore paramount for the development of this molecule.

This guide will provide a step-by-step approach to systematically evaluate the kinetic and thermodynamic solubility of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate, construct a pH-solubility profile, and explore strategies for solubility enhancement.

Foundational Solubility Assessment: Kinetic vs. Thermodynamic Solubility

The initial characterization of a compound's solubility typically involves two distinct but complementary measurements: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is a high-throughput screening method often employed in early drug discovery.[9][10] It measures the concentration of a compound that remains in solution after a compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is rapidly introduced into an aqueous buffer.[4][11] The resulting solution is often supersaturated, and the measurement is taken before equilibrium is reached. Kinetic solubility is valuable for the rapid assessment and ranking of compounds and for identifying potential issues in high-throughput biological screening assays.[9]

-

Thermodynamic (Equilibrium) Solubility: This is the "gold standard" measurement representing the true saturation concentration of a compound in a solvent at equilibrium.[12][13] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours) until the rates of dissolution and precipitation are equal.[14][15] This measurement is crucial for pre-formulation development, as it informs the selection of formulation strategies and provides data required for regulatory submissions.[16]

Diagram 1: Conceptual Workflow for Solubility Assessment

Caption: High-level decision workflow for solubility testing in drug development.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the solubility of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate.

Protocol 1: Kinetic Solubility Determination via Nephelometry

Rationale: This high-throughput method is ideal for early-stage assessment. It relies on detecting the formation of precipitate when a DMSO stock solution of the compound is added to an aqueous buffer. The light scattering caused by the precipitate is measured by a nephelometer.[4][9]

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate in 100% DMSO.

-

Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

-

Incubation: Shake the plate for 2 hours at room temperature (25°C).

-

Measurement: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: Compare the light scattering signal to that of control wells (buffer with 1% DMSO) to determine the concentration at which precipitation occurs.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the definitive technique for measuring thermodynamic solubility.[13][17] It ensures that a true equilibrium is reached between the solid and dissolved forms of the compound. This protocol is compliant with guidelines from regulatory bodies like the FDA.[16][18]

Methodology:

-

Compound Addition: Add an excess amount (e.g., 2-5 mg) of solid 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (see Section 4 for pH-solubility profiling) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24 to 48 hours. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter to remove any remaining microscopic particles. The first few drops should be discarded to prevent loss of compound due to adsorption to the filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[19][20]

Diagram 2: Experimental Workflow for Thermodynamic Solubility

Caption: Step-by-step workflow for the shake-flask thermodynamic solubility assay.

Constructing the pH-Solubility Profile

For an ionizable compound like 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate, solubility is a function of pH.[8] The aniline group is basic, and the triazole ring can also be protonated. Determining the solubility across a physiologically relevant pH range (typically 1.2 to 7.4) is essential.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the pH range of interest (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4). Use buffers with low potential for drug-buffer interactions.[21]

-

Solubility Measurement: Perform the thermodynamic solubility assay (Protocol 2) in each of these buffers.

-

pH Verification: It is critical to measure the pH of the supernatant at the end of the equilibration period to confirm the final pH of the saturated solution.[13][16]

-

Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH. The resulting profile will reveal the pH ranges of lowest and highest solubility, which is invaluable for predicting in vivo dissolution and guiding formulation development.

Table 1: Hypothetical pH-Solubility Data for 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate

| Final Measured pH | Solubility (µg/mL) | Log Solubility |

| 1.2 | 1500 | 3.18 |

| 2.0 | 1250 | 3.10 |

| 4.5 | 350 | 2.54 |

| 6.8 | 25 | 1.40 |

| 7.4 | 15 | 1.18 |

This hypothetical data illustrates the expected trend for a basic compound: higher solubility at low pH where the molecule is protonated and more polar, and lower solubility at higher pH where the neutral, less polar form predominates.

Strategies for Solubility Enhancement

If the intrinsic solubility of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate is found to be limiting (e.g., <10 µg/mL), various formulation strategies can be employed to improve it.[3][22]

Co-solvency

One of the most straightforward methods to enhance the solubility of a poorly soluble compound is the use of co-solvents.[23][24][25] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.

Methodology for Co-solvent Screening:

-

Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents, such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[26]

-

System Preparation: Prepare a series of binary (e.g., water:PG) or ternary (e.g., water:PG:ethanol) solvent systems with varying compositions (e.g., 10%, 20%, 40% co-solvent v/v).

-

Solubility Determination: Measure the thermodynamic solubility of the compound in each co-solvent system using Protocol 2.

-

Data Analysis: Plot the solubility as a function of the co-solvent concentration to identify the most effective system for solubilization.

Table 2: Hypothetical Co-solvent Solubility Data

| Solvent System (v/v) | Solubility (µg/mL) | Fold Increase |

| Water (pH 7.4) | 15 | 1.0 |

| 20% PG in Water | 150 | 10 |

| 40% PG in Water | 600 | 40 |

| 20% PEG 400 in Water | 250 | 16.7 |

| 40% PEG 400 in Water | 1100 | 73.3 |

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility profile of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate. By implementing the described protocols for kinetic and thermodynamic solubility, pH-dependency, and co-solvent screening, researchers can generate the critical data needed to advance this compound through the drug development process. The insights gained from these studies will directly inform formulation strategies, aid in the interpretation of in vitro and in vivo data, and ultimately contribute to the development of a safe and effective medicine. Further characterization, including solid-state analysis (polymorphism) and the investigation of more advanced formulation approaches like solid dispersions or lipid-based systems, should be considered based on the outcomes of these foundational studies.[27][28]

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- BioDuro. (n.d.). ADME Solubility Assay.

- Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788-7824.

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Current Medicinal Chemistry, 7(6), 627-635.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Aqueous Solubility Assay.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Pan, L., et al. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical Chemistry, 81(13), 5434-5441.

- GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 231-240.

- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.

- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 41-51.

- PubMed. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates.

- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia.

- Avdeef, A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(46), 44024-44037.

- Kumar, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 884284.

- ResearchGate. (2013). Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Avdeef, A., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(7), 2696-2713.

- U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers.

- Applied Clinical Trials. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).

- PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).

- Gibson, M. (Ed.). (2018). Pharmaceutical Formulation: The Science and Technology of Dosage Forms.

- World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.

- U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.

- ADMET & DMPK. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality.

- Nowak, M., et al. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 28(15), 5780.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- kk wagh college of pharmacy. (n.d.). Pre-formulation Studies. Retrieved from kk wagh college of pharmacy website.

- Cresset Group. (2024). Aniline replacement in drug-like compounds.

- U.S. Food and Drug Administration. (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms.

- ResearchGate. (2017). Solubility of triazole?.

- An International Health Care and Pharmaceutical Application. (n.d.).

- Regulations.gov. (n.d.). Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs in Soluble Powder Oral Dosage Form Products and Type A Medicated Articles Draft Guidance.

- World Health Organization. (2018).

- ResearchGate. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Zhang, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(1), 136-155.

- ResearchGate. (n.d.). Solubility of Prepared Compounds with Different Solvents.

- Benchchem. (n.d.). An In-Depth Technical Guide to the Solubility of 5-methyl-1,2,4-triazole-3,4-diamine.

- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.

- Benchchem. (n.d.). Determining the Solubility Profile of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide.

- ResearchGate. (n.d.). Effective formulation strategies for poorly water soluble drugs.

- Bloom Tech. (2025). Can Aniline Be Used In Drug Development?.

- Preformulation and Formul

- OUCI. (n.d.). Preformulation considerations in pharmaceutical formulation process.

- ChemicalBook. (2022). The Solubility of Aniline.

Sources

- 1. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. enamine.net [enamine.net]

- 6. cresset-group.com [cresset-group.com]

- 7. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. evotec.com [evotec.com]

- 16. fda.gov [fda.gov]

- 17. Equilibrium solubility measurement of ionizable drugs-consensus recommendations for improving data quality [diposit.ub.edu]

- 18. fda.gov [fda.gov]

- 19. pharmaguru.co [pharmaguru.co]

- 20. improvedpharma.com [improvedpharma.com]

- 21. researchgate.net [researchgate.net]

- 22. globalresearchonline.net [globalresearchonline.net]

- 23. gsconlinepress.com [gsconlinepress.com]

- 24. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]

- 25. wjbphs.com [wjbphs.com]

- 26. researchgate.net [researchgate.net]

- 27. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

"3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate" potential applications in medicinal chemistry

midsole ## A Technical Guide to 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate: A Privileged Scaffold in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. Among the heterocyclic cores that have garnered significant attention, the 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline moiety has emerged as a particularly valuable building block. This technical guide provides an in-depth exploration of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline hydrate, delineating its structural attributes, synthetic accessibility, and its expanding role in the design of targeted therapeutic agents. We will dissect the rationale behind its utilization in medicinal chemistry, with a particular focus on its application in the development of kinase inhibitors for oncology. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of this compound in their drug discovery programs.

Introduction: The Strategic Imperative for Novel Scaffolds

The relentless pursuit of novel therapeutics necessitates a continuous evolution in molecular design. The concept of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – has become a cornerstone of modern medicinal chemistry. These scaffolds offer a validated starting point for the development of new drugs, reducing the attrition rates that plague the pharmaceutical industry. The aniline and 1,2,4-triazole rings are two such entities, each with a rich history of successful incorporation into marketed drugs.

Aniline, a simple aromatic amine, is a fundamental precursor in the synthesis of a wide array of pharmaceuticals. Its derivatives have given rise to analgesics, antipyretics, and sulfonamide antibiotics. The versatility of the aniline moiety allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. However, the potential for metabolic activation of the aniline ring to reactive metabolites is a known liability that requires careful consideration during drug design.

The 1,2,4-triazole ring is another cornerstone of medicinal chemistry, renowned for its diverse biological activities. This five-membered heterocycle is a key component in numerous antifungal, antiviral, and anticancer agents. Its polar nature can enhance the solubility of parent molecules, a crucial attribute for drug candidates. Furthermore, the 1,2,4-triazole can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and metal coordination.

The fusion of these two pharmacophoric elements in 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline creates a molecule with a unique and compelling profile for drug discovery. The aniline provides a versatile handle for further functionalization, while the methyl-triazole group imparts specific steric and electronic features that can be exploited for selective target engagement.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a scaffold is paramount for its effective deployment in a drug discovery campaign.

Table 1: Physicochemical Properties of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline

| Property | Value |

| Molecular Formula | C9H10N4 |

| Molecular Weight | 174.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO and methanol |

| pKa (predicted) | Amine: ~4.5, Triazole: ~9.5 |

The synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline is typically achieved through a multi-step sequence, culminating in the formation of the triazole ring. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline

-

Step 1: Nitration of a suitable benzonitrile precursor. This initial step introduces a nitro group at the meta-position relative to the cyano group.

-

Step 2: Conversion of the nitrile to a thioamide. The cyano group is treated with a sulfurating agent, such as Lawesson's reagent, to yield the corresponding thioamide.

-

Step 3: Cyclization with a hydrazine equivalent. The thioamide is then reacted with a hydrazine source, often in the presence of a methylating agent, to form the 5-methyl-1,2,4-triazole ring.

-

Step 4: Reduction of the nitro group. The final step involves the reduction of the nitro group to the desired aniline, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation.

This synthetic accessibility makes 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline a readily available starting material for library synthesis and lead optimization.

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The primary application of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline in recent years has been in the development of protein kinase inhibitors for the treatment of cancer. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. The aniline moiety of the scaffold serves as a key hydrogen bond donor, often interacting with the hinge region of the kinase active site. The methyl-triazole portion can then be directed towards other regions of the active site to achieve selectivity.

Diagram 1: General Kinase Inhibition Strategy

Caption: Kinase inhibition by 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline-based compounds.

Numerous patents and research articles describe the use of this scaffold in the design of inhibitors for a variety of kinases, including:

-

Anaplastic Lymphoma Kinase (ALK): Mutations and rearrangements of the ALK gene are oncogenic drivers in a subset of non-small cell lung cancers.

-

c-Met: The c-Met receptor tyrosine kinase is implicated in tumor growth, invasion, and metastasis.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

The modular nature of the 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline scaffold allows for the systematic exploration of structure-activity relationships (SAR). By modifying the aniline nitrogen with different substituents, medicinal chemists can optimize potency, selectivity, and pharmacokinetic properties.

Diagram 2: SAR Exploration Workflow

An In-depth Technical Guide to 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate: A Privileged Building Block in Modern Organic Synthesis

This guide provides an in-depth exploration of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate, a versatile building block increasingly recognized for its significant potential in organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, and diverse applications, offering expert insights into its role in the development of novel therapeutic agents and functional materials.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a key structural motif in numerous clinically approved drugs.[3] Its unique physicochemical properties, including its polar nature, contribute to improved solubility and bioavailability of drug candidates.[4][5] The 1,2,4-triazole moiety can engage in hydrogen bonding and dipole interactions, enhancing the affinity of compounds for their biological targets.[4]

Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, anticonvulsant, and antiviral properties.[4][6] Notable examples of drugs containing this scaffold include the antifungal agent Fluconazole and the antiviral Ribavirin.[3] The continued interest in this heterocyclic system stems from the consistent discovery of new derivatives with potent and selective biological activities.[1][6]

Section 1: Core Characteristics of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate

3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate is a bifunctional molecule that combines the key features of a 1,2,4-triazole ring with an aniline moiety. This unique combination makes it a highly valuable starting material for the synthesis of a wide range of complex organic molecules.

1.1. Physicochemical Properties

| Property | Value |

| Molecular Formula | C9H12N4O |

| CAS Number | 1609406-60-1 |

| Appearance | Typically an off-white to pale yellow solid |

| Purity | Commonly available in ≥95% purity |

Note: The "hydrate" designation indicates the presence of water molecules within the crystal structure.

1.2. Structural Features and Reactivity

The molecule's reactivity is dictated by two primary functional groups:

-

The Aniline Moiety: The primary amine group (-NH2) on the phenyl ring is a versatile handle for a variety of chemical transformations. It can readily undergo reactions such as acylation, alkylation, diazotization, and condensation to form Schiff bases.

-

The 1,2,4-Triazole Ring: The triazole ring itself can participate in various reactions, including N-alkylation and coordination with metal ions. The methyl group at the 5-position can influence the steric and electronic properties of the molecule, potentially fine-tuning its biological activity.[2]

This dual reactivity allows for the construction of diverse molecular architectures, making it a cornerstone for combinatorial chemistry and library synthesis.

Section 2: Synthesis of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate

While specific, detailed industrial synthesis protocols are often proprietary, the general synthetic strategies for substituted 3-amino-1,2,4-triazoles typically involve the cyclization of intermediates derived from amidines, guanidines, or their equivalents with hydrazine or its derivatives. A plausible synthetic route could involve the reaction of a substituted benzonitrile with a source of the triazole ring, followed by functional group manipulations to introduce the methyl group and reduce a nitro group to the aniline.

A general workflow for the synthesis of related 4-amino-1,2,4-triazole-3-thiols, which shares some synthetic principles, involves the initial formation of a benzoic acid hydrazide, followed by reaction with carbon disulfide to form a dithiocarbazinate salt. This salt is then cyclized with hydrazine hydrate.[7] While not identical, this illustrates the common strategies employed in constructing the 1,2,4-triazole core.

Section 3: Applications in Organic Synthesis and Drug Discovery

The utility of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate as a building block is vast and continues to expand. Below are key application areas with illustrative synthetic workflows.

3.1. Synthesis of Kinase Inhibitors

Many kinase inhibitors, a critical class of anticancer drugs, feature heterocyclic scaffolds. The 1,2,4-triazole moiety is a common feature in these molecules.[1] For instance, derivatives of 1,2,4-triazolone have shown excellent inhibitory activity against c-Met kinase.[4] The aniline group of our title compound provides a convenient attachment point for the pharmacophores that interact with the hinge region of the kinase active site.

Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor

Caption: A general workflow for the synthesis of kinase inhibitors.

3.2. Development of Novel Antimicrobial Agents

The 1,2,4-triazole nucleus is a cornerstone in the development of antimicrobial agents.[4] Schiff bases derived from 4-amino-1,2,4-triazoles are known to exhibit a broad spectrum of antimicrobial activity.[2] The aniline functionality of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate can be readily condensed with various aldehydes to generate a library of Schiff bases for antimicrobial screening.

Protocol: Synthesis of Schiff Base Derivatives

-